molecular formula C10H8BrNO B2442383 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile CAS No. 1782457-66-2

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile

Cat. No.: B2442383
CAS No.: 1782457-66-2
M. Wt: 238.084
InChI Key: OFKIACWNGTVZTL-UHFFFAOYSA-N
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Description

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . This compound is characterized by the presence of a bromine atom at the 7th position of the benzofuran ring, which is fused with a dihydrobenzofuran moiety and an acetonitrile group. It is a white to off-white powder that is used in various scientific research applications.

Scientific Research Applications

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or amines are formed.

    Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction Products: Dehalogenated compounds or alcohols.

Mechanism of Action

The mechanism of action of 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and acetonitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile is unique due to the presence of both the bromine atom and the acetonitrile group, which confer distinct reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-9-6-7(1-3-12)5-8-2-4-13-10(8)9/h5-6H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKIACWNGTVZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2Br)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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